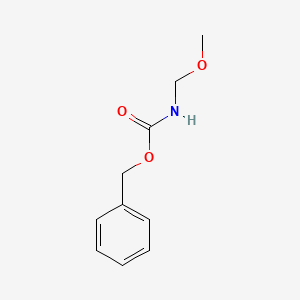

Benzyl (methoxymethyl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-(methoxymethyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-13-8-11-10(12)14-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIAUXDRKTSQTDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCNC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of Benzyl Methoxymethyl Carbamate

Preparation of Benzyl (B1604629) (methoxymethyl)carbamate and Analogous Structures

The synthesis of Benzyl (methoxymethyl)carbamate involves the introduction of two distinct groups onto the carbamate (B1207046) nitrogen: a benzyl group (as part of the parent benzyl carbamate) and a methoxymethyl (MOM) group.

The direct synthesis of Benzyl (methoxymethyl)carbamate can be envisioned through the N-alkylation of a precursor, benzyl carbamate. While general methods for the N-alkylation of carbamates exist, often using an alkyl halide with a base like cesium carbonate, the specific introduction of a methoxymethyl group requires a tailored approach. researchgate.net

A particularly effective and facile method for the preparation of MOM-protected carbamates, which avoids the use of the highly carcinogenic methoxymethyl chloride, has been developed. nih.govresearchgate.net This two-step, one-pot procedure starts with the parent carbamate, in this case, benzyl carbamate. The reaction proceeds by generating a reactive N-chloromethyl carbamate intermediate in situ. This intermediate is then quenched with methanol (B129727) to afford the desired N-methoxymethyl carbamate. nih.govresearchgate.net This strategy is tolerant of various functional groups and offers a safer alternative for synthesizing structures like Benzyl (methoxymethyl)carbamate. researchgate.net

The synthesis of a structurally related compound, N-benzyl-N-methoxymethyl-N-(trimethylsilyl)methylamine, has been reported starting from benzylamine. orgsyn.orggoogle.com This involves reaction with chloromethyltrimethylsilane (B1583789) followed by treatment with formaldehyde (B43269) and methanol, demonstrating the feasibility of constructing the N-benzyl-N-methoxymethyl moiety. orgsyn.orggoogle.com

The key to the modern, safe synthesis of N-(methoxymethyl)carbamates lies in the in situ formation of an N-chloromethyl carbamate intermediate. nih.govresearchgate.net This mechanism avoids the handling of unstable and toxic reagents. The process is typically initiated by reacting the parent carbamate (e.g., benzyl carbamate) with a source of both formaldehyde (like paraformaldehyde) and a chloride ion (like trimethylsilyl (B98337) chloride). researchgate.net

This reaction generates the highly reactive N-chloromethyl carbamate. researchgate.netgoogle.com NMR studies have provided evidence for the formation of this stable halomethyl carbamate intermediate in solution. researchgate.net This electrophilic intermediate is not isolated but is immediately quenched by a nucleophile. In the synthesis of Benzyl (methoxymethyl)carbamate, the quenching agent is methanol. nih.govresearchgate.net The methanol attacks the chloromethyl group, displacing the chloride and forming the stable methoxymethyl ether linkage, thus yielding the final product. This method has been successfully used to create MOM-protected precursors for PET tracers, highlighting its utility and reliability. nih.gov

Key Intermediates in Benzyl (methoxymethyl)carbamate Synthesis

| Intermediate | Formation Method | Subsequent Reaction | Reference |

|---|---|---|---|

| Benzyl carbamate | Reaction of benzyl alcohol with a cyanate (B1221674) or via Curtius/Hofmann rearrangement of a suitable precursor. | Acts as the substrate for N-methoxymethylation. | nih.gov |

| N-chloromethyl carbamate | In situ reaction of benzyl carbamate with paraformaldehyde and a chloride source (e.g., TMS-Cl). | Quenched with methanol to form the final product. | nih.govresearchgate.net |

Optimization of Reaction Conditions for Yield and Selectivity

The synthesis of Benzyl (methoxymethyl)carbamate is most commonly achieved through the nucleophilic substitution reaction between benzyl chloroformate and methoxyamine. The optimization of this synthesis focuses on maximizing product yield and purity by carefully controlling several key reaction parameters. The reaction is typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct.

Key parameters that are manipulated to optimize the reaction include temperature, the choice of solvent, the type and quantity of the base used, and the reaction time. Maintaining mild conditions is often crucial to prevent side reactions and the degradation of the carbamate product. For instance, conducting the reaction at room temperature (20–25 °C) helps in preserving the stereochemistry of the reactants and avoids the formation of unwanted byproducts.

The selection of an appropriate solvent is critical to ensure that all reactants remain in solution and to facilitate the reaction. Inert solvents like dichloromethane (B109758) are frequently employed. The base, commonly a tertiary amine such as triethylamine, is added in stoichiometric amounts or slight excess (1.0–1.2 equivalents) to effectively scavenge the HCl generated during the reaction, driving the equilibrium towards product formation. Reaction times are typically monitored until completion, which is often achieved within a few hours.

For related, more complex carbamate derivatives, catalytic methods have been developed that show high selectivity. For example, stereoselective one-pot syntheses using palladium catalysts have achieved high enantioselectivity (>99% ee) and yields for certain halogenated derivatives. While not always applied to the direct synthesis of Benzyl (methoxymethyl)carbamate, these advanced methods highlight the importance of catalyst loading and solvent choice in achieving high selectivity in carbamate synthesis.

Below is a summary of typical reaction conditions and their influence on the synthesis of Benzyl (methoxymethyl)carbamate and its close derivatives.

Table 1: Optimization of Reaction Conditions for Benzyl (methoxymethyl)carbamate Synthesis

| Parameter | Typical Range/Value | Effect on Product Yield and Selectivity | Source |

|---|---|---|---|

| Temperature | 20–25 °C (Room Temp) | Maintains product stability and avoids side reactions. | |

| Base | Triethylamine (1.0–1.2 equiv.) | Neutralizes HCl byproduct, driving the reaction to completion. | |

| Solvent | Dichloromethane or other inert solvents | Ensures solubility of reactants and provides reaction control. | |

| Reaction Time | 2–6 hours | Allows for complete conversion of starting materials. | |

| Catalyst | Palladium catalyst (~3 mol%) | Used for specific derivatives to enhance enantioselectivity and yield. |

Derivatization from Related Benzyl Carbamates and Methoxymethyl Amines

The chemical structure of Benzyl (methoxymethyl)carbamate allows for its synthesis and derivatization from two primary precursor families: benzyl carbamates and methoxymethyl amines.

Starting from benzyl carbamates (often referred to as Cbz-protected amines), various derivatives can be synthesized. A notable method involves the in-situ generation of isocyanates from the Cbz-protected amine. researchgate.net This is achieved using reagents like 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride (B1165640). The highly reactive isocyanate intermediate can then be treated with a range of nucleophiles. For example, reaction with different alcohols, thiols, or amines allows for the one-pot synthesis of a diverse array of unsymmetrical carbamates, thiocarbamates, and ureas in high yields. researchgate.net This approach provides a versatile platform for creating a library of compounds starting from a common benzyl carbamate framework.

Another powerful strategy for the derivatization of aromatic benzyl carbamates is the Directed ortho-Metalation (DoM) reaction. acs.orgnih.gov In this process, the carbamate group directs a strong base, such as an organolithium reagent, to deprotonate the aromatic ring at the position ortho to the carbamate. acs.orgnih.gov The resulting lithiated species is a potent nucleophile that can react with various electrophiles, allowing for the introduction of a wide range of substituents onto the benzene (B151609) ring. This method is highly regioselective and is fundamental in the synthesis of complex substituted aromatic molecules from simpler carbamate precursors. acs.org

On the other hand, the synthesis of the title compound itself can be viewed as a derivatization of methoxyamine. The reaction of methoxyamine with benzyl chloroformate is a direct method to install the benzylcarbamate moiety onto the methoxyamine nitrogen. Furthermore, methoxyamine and its derivatives can serve as precursors in other synthetic transformations. For instance, protected hydroxylamine (B1172632) derivatives are utilized in the synthesis of N-alkylated hydroxamic acids, demonstrating their utility as building blocks for more complex structures. dtu.dk The stability of the N-O bond under various reaction conditions makes methoxymethyl amines and related structures reliable precursors in multi-step synthetic sequences. dtu.dk

Table 2: Examples of Derivatization Reactions

| Starting Material Family | Reagents/Method | Resulting Product Class | Description | Source |

|---|---|---|---|---|

| Benzyl Carbamates | 2-chloropyridine, (CF₃SO₂)₂O, then R-OH/R-SH/R-NH₂ | Unsymmetrical Carbamates, Thiocarbamates, Ureas | In-situ formation of an isocyanate from a Cbz-protected amine, followed by reaction with a nucleophile. | researchgate.net |

| Aromatic Benzyl Carbamates | Organolithium base (e.g., n-BuLi), then Electrophile (E⁺) | Ortho-substituted Aromatic Carbamates | The carbamate group directs deprotonation at the adjacent ring position, followed by quenching with an electrophile. | acs.orgnih.gov |

| Methoxyamine | Benzyl chloroformate, Base | Benzyl (methoxymethyl)carbamate | Nucleophilic substitution to form the title compound. | |

| Protected Hydroxylamine Derivatives | Various (e.g., coupling reagents) | N-alkylated hydroxamic acids | Use as a stable precursor for building more complex molecules. | dtu.dk |

Role As a Strategic Protecting Group in Multistep Organic Synthesis

Utility as an N-Protecting Group for Amines

The primary function of Benzyl (B1604629) (methoxymethyl)carbamate is to temporarily mask the nucleophilicity and basicity of primary and secondary amines. organic-chemistry.orgmasterorganicchemistry.com By converting the amine into a neutral carbamate (B1207046) derivative, undesired side reactions at the nitrogen atom can be prevented during subsequent synthetic transformations. organic-chemistry.org The carbamate functional group is generally stable and can be easily installed and removed under specific conditions without affecting other sensitive parts of the molecule, such as existing amide bonds in peptides. masterorganicchemistry.com

The formation of N-MOM protected carbamates can be achieved through various methods. A particularly notable and safer procedure avoids the use of chloromethyl methyl ether (MOM-Cl), a regulated carcinogen. acs.orgacs.orgnih.gov This method is a two-step, one-pot process that begins with a pre-formed carbamate, such as a standard benzyl carbamate (Cbz-protected amine). The carbamate is treated to generate a reactive N-chloromethyl carbamate intermediate, which is then quenched in situ with methanol (B129727) to yield the final N-methoxymethyl protected carbamate. acs.orgacs.org This process is notable for its mild conditions and tolerance of various functional groups. acs.orgacs.orgnih.gov

Table 1: Representative Conditions for N-Methoxymethylation of Carbamates

| Starting Material | Reagents | Conditions | Product | Yield | Ref |

| Benzyl carbamate | 1) Chlorotrimethylsilane, Paraformaldehyde 2) Methanol | 1) Acetonitrile (B52724), rt 2) rt | Benzyl (methoxymethyl)carbamate | Good | acs.org |

| Generic Carbamate | 1) Paraformaldehyde, Acyl Chloride 2) Methanol | 1) Toluene (B28343), 80°C 2) rt | N-MOM Carbamate | Good | acs.org |

This method provides a practical route to Benzyl (methoxymethyl)carbamate and its derivatives, making it an accessible tool for synthetic chemists.

The strategic advantage of Benzyl (methoxymethyl)carbamate becomes evident when compared to more conventional amine protecting groups like benzyloxycarbonyl (Cbz), tert-butyloxycarbonyl (Boc), and 9-fluorenylmethyloxycarbonyl (Fmoc). masterorganicchemistry.comwikipedia.orgfiveable.me Each of these standard groups has a distinct deprotection mechanism, which forms the basis of modern orthogonal synthesis strategies, particularly in peptide chemistry. masterorganicchemistry.comwikipedia.orgfiveable.meorganic-chemistry.org

Boc (tert-butyloxycarbonyl): This group is labile to strong acids like trifluoroacetic acid (TFA). wikipedia.orgfiveable.meorganic-chemistry.org

Fmoc (9-fluorenylmethyloxycarbonyl): This group is removed under basic conditions, typically with a solution of piperidine (B6355638) in DMF. wikipedia.orgfiveable.me

Cbz (benzyloxycarbonyl): This group is classically removed by catalytic hydrogenolysis (e.g., H₂ over a palladium catalyst). masterorganicchemistry.comwikipedia.org

Benzyl (methoxymethyl)carbamate incorporates features of both Cbz (a benzyl ester-like component) and an acid-labile acetal (B89532) (the N-MOM group). libretexts.orgadichemistry.com This duality allows for two distinct deprotection pathways: hydrogenolysis to cleave the benzyl group or acid-mediated cleavage of the N-MOM moiety. This offers flexibility not present in single-mechanism groups like Boc or Fmoc.

Table 2: Comparison of Amine Protecting Groups

| Protecting Group | Structure | Introduction Reagent | Deprotection Condition(s) | Key Characteristics |

| Benzyl (methoxymethyl)carbamate | Benzyl-N(MOM)- | See Table 1 | 1. Acid (e.g., HCl in MeCN) acs.org 2. Hydrogenolysis | Dual deprotection modes; acid lability can be tuned to be orthogonal to Boc. |

| Cbz | Benzyl-O-CO- | Benzyl chloroformate | Catalytic Hydrogenolysis (H₂, Pd/C) masterorganicchemistry.comwikipedia.org | Stable to acid and base; orthogonal to Boc and Fmoc. |

| Boc | t-Butyl-O-CO- | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Strong Acid (e.g., TFA, HCl) wikipedia.orgfiveable.me | Stable to base and hydrogenolysis; widely used in peptide synthesis. organic-chemistry.org |

| Fmoc | Fluorenylmethyl-O-CO- | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine) wikipedia.orgfiveable.me | Stable to acid and hydrogenolysis; central to Fmoc-based SPPS. wikipedia.org |

Orthogonal Protection Strategies Employing Benzyl (methoxymethyl)carbamate

Orthogonal protection is a cornerstone of modern synthetic chemistry, allowing for the selective removal of one protecting group in a molecule while others remain intact. wikipedia.orgnih.govresearchgate.net This strategy is essential for the synthesis of complex molecules like peptides and oligonucleotides, where different functional groups must be unmasked at specific stages of the synthesis. wikipedia.orgnih.govspringernature.com

The core principle of an orthogonal strategy is to use protecting groups that are cleaved by mutually exclusive mechanisms. organic-chemistry.orgnih.govresearchgate.net A common orthogonal set in peptide synthesis is the acid-labile Boc group and the base-labile Fmoc group. researchgate.net A third dimension of orthogonality is often introduced with groups that are stable to both acid and base but can be removed by another method, such as the hydrogenolysis-labile Cbz group. oup.com

Benzyl (methoxymethyl)carbamate can be integrated into such schemes due to its dual modes of cleavage. The N-MOM group can be removed under acidic conditions, while the benzyl portion can be removed via hydrogenolysis. This allows the chemist to choose the deprotection method that is most compatible with the other protecting groups present in the molecule.

The utility of Benzyl (methoxymethyl)carbamate in an orthogonal scheme depends on its compatibility with other protecting groups. nih.govspringernature.com

Compatibility with Base-Labile Groups (e.g., Fmoc, Acetates): The Benzyl (methoxymethyl)carbamate group is stable under the basic conditions used to cleave Fmoc (e.g., piperidine) and acetate (B1210297) esters. fiveable.meadichemistry.com This makes it fully orthogonal to this class of protecting groups. One can selectively remove an Fmoc group with a base to elongate a peptide chain while the N-MOM-Cbz group remains on another amine.

Compatibility with Acid-Labile Groups (e.g., Boc, t-Butyl ethers): This presents a potential challenge, as both the N-MOM and Boc groups are cleaved by acid. acs.orgwikipedia.org However, research has shown that the deprotection conditions can be fine-tuned. Mild acidic conditions have been developed for the removal of the N-MOM group that can leave an acid-sensitive Boc group largely intact. acs.orgnih.gov For example, using HCl in acetonitrile with a formaldehyde (B43269) scavenger allows for the chemoselective cleavage of the N-MOM group, although some loss of the Boc group may occur. acs.org This demonstrates a "semi-orthogonal" or differential lability relationship rather than perfect orthogonality.

Compatibility with Hydrogenolytically Cleavable Groups (e.g., Cbz, Benzyl ethers): The benzyl portion of Benzyl (methoxymethyl)carbamate is susceptible to hydrogenolysis. nih.gov Therefore, it is not orthogonal to other groups removed by this method, such as Cbz or benzyl (Bn) ethers, if hydrogenolysis is the chosen deprotection method. libretexts.org However, if the N-MOM portion is cleaved with acid, the benzyl part of the carbamate remains, providing orthogonality. This allows for the selective deprotection of a Benzyl (methoxymethyl)carbamate group via acidolysis in the presence of a Cbz or Bn group.

Table 3: Orthogonality of Benzyl (methoxymethyl)carbamate (BOM-Cbz)

| Protecting Group | Cleavage Condition | BOM-Cbz Deprotection Method | Compatibility/Orthogonality |

| Fmoc | Base (e.g., Piperidine) | Acidolysis or Hydrogenolysis | Orthogonal: BOM-Cbz is stable to base. |

| Boc / t-Butyl ether | Strong Acid (e.g., TFA) | Hydrogenolysis | Orthogonal: BOM-Cbz can be removed by hydrogenolysis, leaving Boc intact. |

| Boc / t-Butyl ether | Strong Acid (e.g., TFA) | Acidolysis (mild) | Partially Orthogonal: Selective cleavage is possible but may not be perfectly clean. acs.org |

| Cbz / Benzyl ether | Hydrogenolysis | Acidolysis | Orthogonal: BOM-Cbz can be removed by acid, leaving Cbz/Bn intact. |

| Cbz / Benzyl ether | Hydrogenolysis | Hydrogenolysis | Not Orthogonal: Both groups are cleaved simultaneously. |

Chemoselectivity in Protection Protocols

Chemoselectivity refers to the ability to react with one functional group in the presence of others. The introduction of the Benzyl (methoxymethyl)carbamate group has been shown to be a chemoselective process. The one-pot N-methoxymethylation procedure is tolerant of various other functionalities that might be present in a complex substrate. acs.org Specifically, the reaction conditions for installing the N-MOM group onto a carbamate have been demonstrated to be compatible with other protecting groups such as acetates and even the acid-sensitive Boc group. acs.orgacs.org This allows for the selective protection of a carbamate nitrogen late in a synthetic sequence without disturbing other protected groups.

Selective Derivatization in the Presence of Other Functional Groups

The inert nature of the carbamate linkage under a wide range of conditions is paramount for the selective modification of other functional groups within a molecule. organic-chemistry.org Once an amine is protected as a Benzyl (methoxymethyl)carbamate, functional groups such as alcohols, aldehydes, or esters can undergo reactions selectively. organic-chemistry.org For instance, an alcohol elsewhere in the molecule could be oxidized or converted into an ether without affecting the protected amine.

The choice of carbamate can influence the outcome of subsequent reactions. Research has shown that different carbamate protecting groups exhibit varying levels of stability, enabling selective manipulation. For example, in syntheses involving multiple protected amines, it has been demonstrated that methyl and benzyl carbamates can be reacted selectively while a tert-butyl carbamate (Boc) group remains unaffected. researchgate.net This principle of differential reactivity is central to selective derivatization. The Benzyl (methoxymethyl)carbamate group is expected to be stable to basic conditions, allowing for the selective removal of base-labile groups like the Fluorenylmethyloxycarbonyl (Fmoc) group, a cornerstone of solid-phase peptide synthesis.

The table below illustrates the concept of orthogonal protection, showing the stability of different amine protecting groups to various deprotection reagents. This allows chemists to strategically plan the sequence of reactions in a multistep synthesis.

| Protecting Group | Common Deprotection Reagents | Stability Towards |

|---|---|---|

| Benzyl (methoxymethyl)carbamate | H₂, Pd/C (Hydrogenolysis); H⁺ (e.g., TFA, HCl) | Mild to strong base; Mild oxidizing/reducing agents |

| Boc (tert-butoxycarbonyl) | Strong Acid (e.g., TFA, HCl) | Base; Hydrogenolysis; Nucleophiles |

| Fmoc (9-Fluorenylmethyloxycarbonyl) | Base (e.g., Piperidine) | Acid; Hydrogenolysis |

| Ts (Tosyl) | Dissolving Metal Reduction (e.g., Na/NH₃) | Acid; Base; Hydrogenolysis |

Regioselective Protection Considerations

Regioselectivity refers to the preferential reaction at one specific site in a molecule that has multiple similar functional groups. In the context of protecting groups, regioselectivity is often governed by a combination of steric and electronic factors. organic-chemistry.org When protecting a polyfunctional molecule, such as an aminosugar or a complex natural product, achieving regioselective protection is a significant synthetic challenge. nih.govnih.gov

The structural characteristics of the Benzyl (methoxymethyl)carbamate group play a crucial role in determining its regioselectivity. The steric bulk of the entire group can hinder its introduction at a sterically congested amine, leading to preferential protection at a more accessible site. organic-chemistry.org This effect is a common strategy used in carbohydrate chemistry, where subtle differences in the local steric environment around hydroxyl or amino groups are exploited to achieve selective protection. nih.gov

Furthermore, the electronic nature of the protecting group and the reaction conditions can influence the outcome. In the synthesis of aminosugar-containing structures, the choice of the N-protecting group was found to be critical for achieving regioselective benzylation of nearby hydroxyl groups. nih.gov Carbamate derivatives, under certain basic conditions, were observed to participate in neighboring group reactions, influencing the selectivity. nih.gov The N-methoxymethyl component of Benzyl (methoxymethyl)carbamate, being less sterically demanding than, for example, a triphenylmethyl (trityl) group, but more so than a simple acetyl group, offers a unique profile for directing subsequent synthetic steps. Careful selection of the protecting group, solvent, and temperature are all critical factors in controlling which functional group reacts. nih.gov

The following table summarizes key factors that influence the regioselective installation of a protecting group.

| Factor | Influence on Regioselectivity |

|---|---|

| Steric Hindrance | The protecting group will preferentially attach to the least sterically hindered functional group. Bulky protecting groups enhance this effect. organic-chemistry.org |

| Electronic Effects | The electron-donating or withdrawing nature of nearby substituents can alter the nucleophilicity of the target functional group, directing protection to the most reactive site. |

| Reaction Conditions | Solvent, temperature, and the choice of base or catalyst can significantly alter the outcome of a protection reaction. Chelation control using metal ions is a common strategy. nih.gov |

| Neighboring Group Participation | An adjacent functional group can interact with the reaction center, directing the protecting group to a specific position or, in some cases, participating in an intramolecular reaction. nih.gov |

Reactivity and Mechanistic Investigations Involving Benzyl Methoxymethyl Carbamate

Reactions at the N-Carbamate Center

The carbamate (B1207046) nitrogen, influenced by the adjacent carbonyl and alkoxy groups, exhibits unique reactivity. The lone pair of electrons on the nitrogen is partially delocalized into the carbonyl group, which moderates its nucleophilicity compared to a simple amine but allows for a variety of substitution reactions.

Electrophilic and Nucleophilic Substitutions on the Carbamate Nitrogen

The nitrogen atom in carbamates can undergo substitution reactions, although its reactivity is tempered by resonance. While direct electrophilic substitution on the nitrogen of benzyl (B1604629) (methoxymethyl)carbamate is not extensively documented, related N-alkoxy-N-chlorocarbamates have been shown to react with nucleophiles like trimethylamine, resulting in nucleophilic substitution at the nitrogen atom. dsau.dp.uaresearchgate.net This process is believed to occur via a two-stage mechanism involving an unstable intermediate. dsau.dp.ua

Conversely, the carbamate group itself often acts as a protecting group for amines, and its cleavage involves nucleophilic attack at the carbonyl carbon or reactions that proceed via an N-acyliminium ion intermediate. organic-chemistry.org Studies on N-acyloxy-N-alkoxycarbamates show that their alcoholysis can lead to N,N-dialkoxycarbamates through a nucleophilic substitution at the nitrogen, a reaction sensitive to steric hindrance. oszk.hu For instance, methanolysis of N-acetoxy-N-alkoxycarbamates yields N,N-dialkoxycarbamates, while the use of bulkier alcohols like tert-butanol (B103910) does not proceed. oszk.hu

Directed Metalation Group (DMG) Chemistry of Carbamates

The carbamate functional group is renowned for its role as a powerful Directed Metalation Group (DMG) in organic synthesis. This strategy, known as Directed ortho-Metalation (DoM), allows for the regioselective deprotonation and subsequent functionalization of an aromatic ring. acs.org

It is critical to note that the DoM strategy is primarily applicable to aryl carbamates, where the carbamate is directly attached to an aromatic ring (e.g., Ar-OCONR2 or Ar-NRCOOR'). In these substrates, the carbamate group directs a strong base, typically an organolithium reagent, to deprotonate the ortho-position of the aryl ring. For Benzyl (methoxymethyl)carbamate, the phenyl group is part of the benzyl substituent and is not directly bonded to the carbamate nitrogen or oxygen. Therefore, it cannot be functionalized via the classical DoM mechanism directed by the carbamate group. The following sections describe the principles of carbamate DMG chemistry as it applies to suitable aryl carbamate substrates.

In suitable aryl carbamates, particularly O-aryl N,N-dialkylcarbamates, the carbamate group is one of the most powerful DMGs. acs.org The process involves treating the aryl carbamate with a strong base, such as sec-butyllithium (B1581126) (s-BuLi), often in the presence of a coordinating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA), at low temperatures (e.g., -78 °C). acs.org This leads to the formation of a stable ortho-lithiated species. This intermediate can then be quenched with a wide variety of electrophiles to introduce new functional groups specifically at the position adjacent to the carbamate-bearing carbon. acs.org The strength of the O-carbamate as a director is evident in competitive studies, where it often outcompetes other DMGs like methoxy (B1213986) (OMe) and even tertiary amides. researchgate.net

| Entry | Substrate (Aryl O-Carbamate) | Electrophile | Product (Ortho-functionalized) | Yield (%) | Reference |

| 1 | Phenyl N,N-diethylcarbamate | D2O | 2-Deuterio-phenyl N,N-diethylcarbamate | >95 | acs.org |

| 2 | Phenyl N,N-diethylcarbamate | MeI | 2-Methyl-phenyl N,N-diethylcarbamate | 85 | acs.org |

| 3 | Naphthyl N,N-diethylcarbamate | TMSCl | Ortho-TMS-naphthyl N,N-diethylcarbamate | 90 | acs.org |

| 4 | 4-Methoxyphenyl N,N-diethylcarbamate | D2O | 2-Deuterio-4-methoxyphenyl N,N-diethylcarbamate | 60 | researchgate.net |

The mechanism and efficiency of DoM reactions are profoundly influenced by the state of the organolithium reagent in solution. Organolithiums are known to exist as aggregates (e.g., dimers, tetramers), and their reactivity is often enhanced by deaggregation. acs.org Solvents and additives play a key role in this process. acs.org

Solvation: Coordinating solvents like tetrahydrofuran (B95107) (THF) are crucial as they break down the organolithium aggregates into smaller, more reactive species. acs.org

Additives: Lewis basic additives such as TMEDA can chelate the lithium cation, further disrupting aggregation and increasing the kinetic basicity of the reagent. acs.org

Mechanistic Models: Two primary models describe the initial interaction: the Complex-Induced Proximity Effect (CIPE), where the organolithium coordinates to the DMG before deprotonation, and Kinetically Enhanced Metalation (KEM), which emphasizes the kinetic advantage of the deprotonation step without a pre-coordination complex. acs.org

Computational and solution studies provide evidence for the formation of complexes between the organolithium reagent and the carbamate substrate, which precedes the deprotonation step. acs.org

Kinetic studies of some Directed ortho-Metalation reactions have revealed complex rate behaviors, including evidence of autocatalysis. This phenomenon is particularly noted in reactions mediated by lithium diisopropylamide (LDA). Autocatalysis occurs when a product of the reaction accelerates the rate of the reaction itself.

In the LDA-mediated ortho-lithiation of certain aryl carbamates, the initially formed aryllithium product can form a mixed aggregate with the LDA dimer. enamine.net This newly formed mixed aggregate can be a significantly more potent metalating agent than the LDA dimer alone, leading to an acceleration of the reaction rate as the product concentration increases. This complex behavior underscores that the reactivity is not solely dependent on the initial reagents but can be dynamically influenced by the intermediates and products formed during the reaction. enamine.net

Reactions Involving the Methoxymethyl Ether Moiety

The N-(methoxymethyl) group, often abbreviated as MOM, is a common protecting group for amines, amides, and carbamates. acs.orgsynarchive.com Its reactivity is centered on the lability of the acetal-like structure, which allows for its introduction and removal under specific conditions.

A key reaction involving this moiety is its use in generating reactive intermediates. For example, N-benzyl-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine, a compound structurally related to benzyl (methoxymethyl)carbamate, serves as a convenient precursor to non-stabilized azomethine ylides. enamine.netmdpi.comresearchgate.netnih.gov In the presence of an acid catalyst like trifluoroacetic acid (TFA), this compound generates an azomethine ylide, which is a versatile 1,3-dipole used in [3+2] cycloaddition reactions to construct functionalized five-membered nitrogen heterocycles like pyrrolidines and imidazolidines. mdpi.comnih.gov This transformation highlights the ability of the methoxymethyl group to be eliminated to form a reactive iminium species.

The installation of the N-MOM group on carbamates can be achieved by avoiding the use of the carcinogenic methoxymethyl chloride (MOM-Cl). A one-pot procedure involves generating a reactive N-chloromethyl carbamate intermediate, which is then quenched with methanol (B129727) to yield the N-MOM protected product. acs.orgnih.govacs.org

Cleavage of the N-MOM group is typically accomplished under acidic conditions. acs.org Mild deprotection methods have been developed that are compatible with other acid-sensitive functionalities, such as Boc groups, thereby allowing for orthogonal protection strategies in complex syntheses. acs.org

| Reaction Type | Reagents | Conditions | Outcome | Reference |

| Protection | Paraformaldehyde, TMSCl, then MeOH | CH2Cl2 | Formation of N-MOM carbamate | acs.orgnih.gov |

| Deprotection | p-MePhSO2Na, HCl | MeCN | Cleavage of N-MOM group | acs.org |

| Azomethine Ylide Formation | TFA (catalytic) | CH2Cl2 or CHCl3 | Generation of a non-stabilized azomethine ylide | mdpi.comnih.gov |

Intramolecular Rearrangements and Transformations

While direct intramolecular rearrangements of benzyl (methoxymethyl)carbamate are not widely reported, related carbamate structures are known to participate in significant intramolecular transformations. In one study, the reaction of 2-(2-bromoaryl)-3-(het)aryl-3-(methylthio)acrylonitriles with benzyl carbamate under basic conditions did not yield the expected substitution product. acs.org Instead, it initiated a transformation sequence involving the cleavage of the acrylonitrile (B1666552) substrate to form an α-aroyl-α-(2-bromoaryl)acetonitrile intermediate. This intermediate then undergoes a copper-catalyzed intramolecular O-arylation to furnish 2-(het)aryl/alkyl-3-cyanobenzofurans. acs.org The mechanism suggests that the base-mediated decarbamoylation of benzyl carbamate releases a benzyloxy anion, which acts as a nucleophile to initiate the cascade. acs.org

Computational and Theoretical Studies on Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), provides significant insights into the reactivity of carbamate-containing molecules. nih.govscirp.orgresearchgate.net Theoretical studies are used to optimize molecular structures and calculate electronic properties that govern chemical behavior. researchgate.netscirp.org

A key area of investigation is the analysis of frontier molecular orbitals. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that reveals information about chemical reactivity and stability. nih.gov A small HOMO-LUMO gap suggests high polarizability and greater chemical reactivity. nih.gov For example, DFT calculations have been used to determine HOMO-LUMO gaps for various compounds, with smaller gaps indicating higher reactivity and suitability for applications like chemical sensing. researchgate.net The distribution of these orbitals can also be visualized to understand charge transfer characteristics within a molecule. beilstein-journals.org

Computational models are also employed to predict the accuracy of different theoretical methods. Studies have compared results from various levels of theory (e.g., HF, B3LYP) and basis sets (e.g., 6-31+G(d), 6-311+G(d,p)) against experimental data to determine the most reliable methods for predicting molecular geometries and vibrational frequencies of benzyl ethyl carbamates. scirp.orgresearchgate.netscirp.org These theoretical calculations complement experimental findings by providing a deeper understanding of the electronic structure and inherent reactivity of these compounds. nih.govscirp.org

Applications in Complex Molecule Synthesis and Method Development

Integration into Total Synthesis of Natural Products and Bioactive Molecules

The N-(methoxymethyl)benzylamine moiety and related carbamates serve as key components in the synthesis of intricate natural products and biologically active molecules. Their application facilitates the construction of core heterocyclic systems and stereochemically rich fragments that are integral to the target structures.

For instance, a directed ortho-metalation strategy employing N,N-diethyl-O-naphthyl-2-carbamate has been developed for the regioselective synthesis of substituted naphthalenes. This methodology was further applied to the synthesis of benzonaphthopyranones, a scaffold present in several biologically active molecules. thieme-connect.com In a different context, the total synthesis of the marine alkaloid Sarain A involved the construction of an advanced tetracyclic intermediate where a methyl carbamate (B1207046) was installed on a complex pyrrolidine-based framework. nih.gov These examples highlight the role of carbamate functionalities in building complex, bioactive compounds.

The N-(methoxymethyl)benzylamine framework is instrumental in methodologies aimed at producing chiral amines and amino acids with high enantiomeric purity. These products are crucial building blocks for pharmaceuticals and peptidomimetics. nih.govsigmaaldrich.com

A notable application involves the diastereoselective Strecker reaction for synthesizing cyclic quaternary α-amino acids. In this approach, a cyclopropanone (B1606653) hemiacetal reacts with a chiral amine like (S)-α-methoxymethylbenzylamine ((S)-MOMBA) to form an imine. Subsequent addition of sodium cyanide yields α-aminonitriles with moderate diastereoselective excess. nih.gov Hydrolysis and hydrogenolysis of the purified aminonitriles provide access to enantiomerically pure cyclic amino acids, such as allo-norcoronamic acid. nih.gov

Furthermore, various chiral building blocks incorporating the methoxy(methyl)carbamoyl group, which is structurally related to benzyl (B1604629) (methoxymethyl)carbamate, are commercially available as derivatives of amino acids like proline and methionine. These reagents, such as (S)-Benzyl (1-(methoxy(methyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate and (2S,4S)-Benzyl 4-fluoro-2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate, are designed for direct use in the synthesis of complex peptides and chiral molecules. bldpharm.comchemsrc.com

A summary of representative chiral building blocks is presented below.

| Compound Name | CAS Number | Application/Significance |

| (S)-α-Methoxymethylbenzylamine ((S)-MOMBA) | N/A | Chiral amine used in stereoselective Strecker reactions. nih.gov |

| (S)-Benzyl (1-(methoxy(methyl)amino)-1-oxopentan-2-yl)carbamate | 207728-22-1 | Chiral building block derived from valine. bldpharm.com |

| (S)-Benzyl (1-(methoxy(methyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate | 109075-73-2 | Chiral building block derived from leucine. bldpharm.com |

| Benzyl (1-(methoxy(methyl)carbamoyl)cyclopropyl)carbamate | 851726-81-3 | Cyclopropyl amino acid derivative. bldpharm.com |

| (2S,4S)-Benzyl 4-fluoro-2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate | N/A | Fluorinated proline derivative for peptide synthesis. bldpharm.com |

The compound's structural elements are pivotal in the synthesis of key nitrogen-containing heterocycles, which form the core of numerous pharmaceuticals and natural products. highfine.com

Pyrrolidines: A highly effective and widely used method for synthesizing polysubstituted pyrrolidines involves the [3+2] cycloaddition of an azomethine ylide. highfine.comorgsyn.org The reagent N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine serves as a stable and convenient precursor for the non-stabilized N-benzyl azomethine ylide. chemicalbook.comchemicalbook.com This ylide is typically generated in situ using a catalytic amount of an acid, such as trifluoroacetic acid, or a fluoride (B91410) source like lithium fluoride. orgsyn.orgchemicalbook.com The generated dipole readily reacts with various dipolarophiles, particularly electron-deficient alkenes like α,β-unsaturated esters, to afford N-benzyl substituted pyrrolidines in good yields. chemicalbook.comchemicalbook.com This cycloaddition is noted for its high stereospecificity; reaction with dimethyl maleate (B1232345) (a cis-alkene) and dimethyl fumarate (B1241708) (a trans-alkene) proceeds with complete retention of the alkene geometry in the final pyrrolidine (B122466) ring. orgsyn.orgresearchgate.net This feature is crucial for controlling stereochemistry in complex molecule synthesis. highfine.com This method has been used to prepare bicyclic pyrrolidines and other scaffolds for medicinal chemistry. enamine.netmdpi.com

Benzofurans: Benzyl carbamate has been employed in a one-pot synthesis of 2-(het)aryl-3-cyanobenzofurans. acs.org The process involves a base-induced reaction of 2-(2-bromoaryl)-3-(methylthio)acrylonitriles with benzyl carbamate, which generates an α-(het)aroyl-α-(2-bromoaryl)acetonitrile intermediate. This intermediate then undergoes an in-situ copper-catalyzed intramolecular O-arylation to furnish the target benzofuran (B130515) in high yield. acs.org Additionally, synthetic routes to benzofuran-containing bioactive molecules, such as GSK-3β inhibitors, have been developed, underscoring the utility of this structural motif. nih.gov

The reactivity of the azomethine ylide derived from N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine extends to both alkene and alkyne substrates, providing powerful strategies for building molecular complexity. chemicalbook.comenamine.net

The [3+2] cycloaddition with alkenes is a cornerstone transformation, providing a direct route to the pyrrolidine ring system as detailed previously. chemicalbook.com This reaction is effective with a range of activated alkenes, including unsaturated esters, ketones, nitriles, and sulfones. chemicalbook.comenamine.net The reaction can be used to create fused bicyclic pyrrolidines when the double bond is endocyclic, or spirocyclic systems when the double bond is exocyclic. highfine.com

The cycloaddition with alkynes provides a pathway to 3-pyrrolines, which are themselves valuable intermediates that can be subsequently converted into pyrroles. chemicalbook.com Recent studies have expanded this methodology to include reactions with alkynyl boronates, demonstrating the versatility of the in-situ generated azomethine ylide in transforming alkyne-containing substrates into complex heterocyclic products. enamine.net

Utilization as a Building Block for Advanced Intermediates

The N-benzyl-N-(methoxymethyl) motif is a key constituent in building blocks designed for the synthesis of advanced intermediates. The heterocycles formed through its application, such as the substituted pyrrolidines and benzofurans mentioned above, often serve as foundational scaffolds for further elaboration into target molecules.

For example, the stereoselective synthesis of bicyclic scaffolds based on natural product cores uses N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine to generate an azomethine ylide for a key [3+2] cycloaddition step. mdpi.com The resulting complex pyrrolidine is an advanced intermediate that can be diversified to create libraries of drug-like compounds. mdpi.com Similarly, the synthesis of an advanced tetracyclic intermediate for the marine alkaloid Sarain A features a highly substituted pyrrolidine ring, demonstrating the utility of these building blocks in the context of demanding total synthesis projects. nih.gov The reagent itself is recognized as a valuable building block for generating N-benzyl substituted pyrrolidines. chemicalbook.comvulcanchem.com

Development of Novel Synthetic Methodologies Facilitated by the Compound

The unique reactivity of carbamates and their amine precursors has led to the development of novel synthetic methodologies that streamline the synthesis of important functional groups and molecular frameworks.

One such development is the direct, one-step conversion of carbamates into amides . A novel method utilizes the combination of an acyl chloride and sodium iodide to effect this transformation. clockss.org The reaction was shown to be effective for various carbamates, including methyl, tert-butyl, and benzyl carbamates, converting them into the corresponding amides in good yields. clockss.org For example, benzyl carbamate was converted to the corresponding N-acetyl derivative in 84% yield. clockss.org This methodology provides a direct route from a stable carbamate protecting group to a functional amide without requiring a separate deprotection-acylation sequence. clockss.org

Another powerful methodology that relies on a related functional group is Directed ortho-Metalation (DoM) . The aryl O-carbamate group (Ar-OCONR₂), particularly the N,N-diethyl O-carbamate, is one of the most powerful Directed Metalation Groups (DMGs). nih.govacs.org This functionality directs strong bases, like alkyllithiums, to deprotonate the aromatic ring exclusively at the ortho position. acs.orguwindsor.ca The resulting aryllithium intermediate can be trapped with a wide range of electrophiles to install a new substituent with perfect regiocontrol. nih.gov This strategy allows for the regioselective assembly of highly substituted aromatic compounds that would be difficult to access otherwise. thieme-connect.comnih.gov The strength of the O-carbamate as a DMG is such that it often overrides the directing effect of other groups on the ring. acs.org This methodology has been combined with cross-coupling reactions to provide concise routes to complex molecules. nih.gov

Finally, the use of N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine as a stable precursor to generate azomethine ylides for [3+2] cycloadditions represents a significant methodological advance in heterocyclic chemistry. highfine.comorgsyn.org This approach provides a reliable and versatile method for the stereocontrolled synthesis of the pyrrolidine ring, a core structure in countless biologically active compounds. orgsyn.orgchemicalbook.com

Catalytic Aspects in the Synthesis and Transformation of Benzyl Methoxymethyl Carbamate Derivatives

Metal-Catalyzed Reactions

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. For carbamate (B1207046) derivatives, palladium and copper catalysts are particularly significant, facilitating a range of transformations from cross-coupling to C-H functionalization.

Palladium-Catalyzed Transformations

Palladium-catalyzed reactions are renowned for their versatility and functional group tolerance. researchgate.net While specific transformations focusing directly on benzyl (B1604629) (methoxymethyl)carbamate are not extensively documented, the reactivity of closely related carbamate structures provides significant insight into potential applications. The general mechanism for many palladium-catalyzed cross-coupling reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nih.govnih.gov The design of ligands, such as bulky, electron-rich phosphines, is crucial for enhancing catalyst activity and stability, enabling reactions even with challenging substrates like aryl chlorides and sulfonates. researchgate.netnih.gov

A key transformation applicable to derivatives of benzyl (methoxymethyl)carbamate is the palladium-catalyzed synthesis of N-aryl carbamates. This can be achieved by coupling aryl halides or triflates with an isocyanate equivalent, which is then trapped by an alcohol. mit.eduorganic-chemistry.org For instance, benzyl alcohol is a suitable nucleophile in these reactions, suggesting a pathway for creating complex carbamate structures. organic-chemistry.org Furthermore, palladium catalysis is effective for decarboxylative benzylations, forming new Csp³-Csp³ bonds, a reaction that can be significantly accelerated by microwave irradiation. nih.gov In a related context, palladium on carbon (Pd/C) has been used for the direct methoxylation of benzylic positions, a type of C-H functionalization that could be relevant for modifying the benzyl moiety of the carbamate. nih.gov

Cascade reactions catalyzed by palladium also offer a route to complex heterocyclic structures starting from simple precursors. For example, benzyl halides can react with dienes like N-allyl-N-(2-butenyl)-p-toluenesulfonamide in a palladium-catalyzed cascade to form dihydropyrroles. researchgate.net

| Catalyst/Ligand System | Substrate 1 | Substrate 2 | Product Type | Yield (%) | Reference |

| Pd₂(dba)₃ / 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Aryl Chloride | Sodium Cyanate (B1221674) / Benzyl Alcohol | N-Aryl Benzyl Carbamate | 71 | organic-chemistry.org |

| Pd(OAc)₂ / PPh₃ | Benzyl Diphenylglycinate Imine | - | Decarboxylative Benzylation Product | 85 | nih.gov |

| Pd/C / i-Pr₂NEt | Benzyl Ether | Oxygen / Methanol (B129727) | Benzylic Methoxylation Product | - | nih.gov |

| Pd(PPh₃)₄ | Benzyl Bromide | N-allyl-N-(2-butenyl)-p-toluenesulfonamide | Dihydropyrrole | 96 | researchgate.net |

| This table presents examples of palladium-catalyzed reactions on related benzyl and carbamate structures, illustrating potential transformations for benzyl (methoxymethyl)carbamate derivatives. |

Copper-Catalyzed Cross-Coupling and Other Reactions

Copper catalysis provides a cost-effective and powerful alternative to palladium for many cross-coupling reactions, particularly for forming carbon-nitrogen and carbon-oxygen bonds. nih.gov The use of diamine ligands can significantly enhance the efficiency of copper-catalyzed amidations. nih.gov

A notable application is the copper(I)-catalyzed cross-coupling of α-stannylated benzyl carbamates with electrophiles like acid chlorides and allyl bromides. nih.gov This reaction proceeds stereospecifically, making it valuable for constructing chiral centers. While this example uses a benzyl carbamate lacking the methoxymethyl group, it highlights a key reactive pathway for this class of compounds.

More recent innovations include photoinduced, copper-catalyzed N-alkylation reactions. nih.gov A specially designed copper-based photoredox catalyst bearing a tridentate carbazolide/bisphosphine ligand enables the coupling of primary carbamates with unactivated secondary alkyl bromides at room temperature. nih.gov This method provides direct access to protected primary amines under mild conditions. nih.gov Additionally, copper-catalyzed aerobic aminooxygenation of alkenes in certain carbamate substrates has been developed, offering a route to valuable α-amino-oxygenated motifs. acs.org The reaction mechanism can be switched by tuning the ligand and substrate, providing complementary reactivity. acs.org

In another approach, copper catalysis facilitates the synthesis of phenyl carbamates through the oxidative cross-dehydrogenative coupling of simple phenols with formamides. thieme-connect.com The presence of a ligand like 1,10-phenanthroline (B135089) is crucial for this transformation. thieme-connect.com

| Catalyst/Ligand System | Substrate 1 | Substrate 2 | Reaction Type | Reference |

| Cu(I) | α-Stannylated Benzyl Carbamate | Acid Chloride | Cross-Coupling | nih.gov |

| Cu-based photoredox catalyst | Primary Carbamate | Secondary Alkyl Bromide | Photoinduced N-Alkylation | nih.gov |

| Cu(OAc)₂ / 1,10-Phenanthroline | Phenol | Formamide | Oxidative C-O Coupling | thieme-connect.com |

| CuI / Diamine Ligand | Aryl Halide | Amide/Carbamate | C-N Coupling | nih.gov |

| This table summarizes various copper-catalyzed reactions relevant to the synthesis and transformation of carbamate derivatives. |

Lewis Acid Catalysis

Lewis acid catalysis plays a crucial role in activating substrates for nucleophilic attack, a common strategy in the transformation of carbamates. acs.org For instance, the Fries rearrangement of aromatic esters to acyl phenols is a classic example of a Lewis acid-mediated reaction. acs.org

In the context of benzyl carbamate derivatives, Lewis acids are instrumental in promoting N-acylation reactions. A study demonstrated that various Lewis acids, such as ZnCl₂, FeCl₃, and MoCl₅, can effectively catalyze the N-acetylation of benzyl carbamate with acetic anhydride (B1165640) under solvent-free conditions. acs.org This highlights a direct method for modifying the carbamate nitrogen.

Furthermore, Lewis acids are proposed to be key in generating reactive "N-alkenyl iminium ion" intermediates from enamine-aminal precursors. These precursors can be synthesized from derivatives like benzyl allyl(methoxymethyl)carbamate. The subsequent Diels-Alder reaction of the in-situ generated iminium ion with a dienophile provides a powerful method for synthesizing highly substituted N-heterocycles.

The synthesis of benzyl (methoxymethyl)carbamate itself can be viewed through the lens of acid catalysis. The initial reaction of benzyl carbamate with formaldehyde (B43269) to form benzyl (hydroxymethyl)carbamate is followed by an acid-catalyzed etherification with an alcohol to yield the final product. orgsyn.org

| Lewis Acid Catalyst | Substrate | Reagent | Product | Yield (%) | Reference |

| ZnCl₂ (3 mol%) | Benzyl carbamate | Acetic anhydride | N-Acetyl benzyl carbamate | 92 | acs.org |

| FeCl₃ (3 mol%) | Benzyl carbamate | Acetic anhydride | N-Acetyl benzyl carbamate | 90 | acs.org |

| MoCl₅ (3 mol%) | Benzyl carbamate | Acetic anhydride | N-Acetyl benzyl carbamate | 91 | acs.org |

| B(C₆F₅)₃ (3 mol%) | Benzyl carbamate | Acetic anhydride | N-Acetyl benzyl carbamate | 89 | acs.org |

| I₂ (5 mol%) | Benzyl carbamate | Acetic anhydride | N-Acetyl benzyl carbamate | 85 | acs.org |

| This table shows the effectiveness of various Lewis acids in the N-acetylation of benzyl carbamate. |

Organocatalysis and Biocatalysis in Carbamate Chemistry

In recent years, organocatalysis and biocatalysis have emerged as powerful and sustainable alternatives to metal-based catalysis. nih.govehu.eus These fields offer high levels of stereoselectivity under mild reaction conditions, often using environmentally benign catalysts.

Organocatalysis, which uses small organic molecules to accelerate chemical reactions, has been applied to the synthesis of chiral amine derivatives through reactions like the asymmetric Mannich-type reaction. These reactions can employ imine precursors derived from carbamates, demonstrating a potential application for derivatives of benzyl (methoxymethyl)carbamate.

Biocatalysis utilizes enzymes or whole-cell systems to perform chemical transformations with exceptional selectivity. nih.govrsc.org Lipases, such as Lipase B from Candida antarctica (CALB), are robust enzymes used for the kinetic resolution of chiral amines and alcohols, as well as in the synthesis of carbamates. While direct biocatalytic transformations on benzyl (methoxymethyl)carbamate are not widely reported, the enzymatic synthesis of Cbz-carbamates (benzyl carbamates) is established. This suggests that enzymatic methods could be developed for the synthesis or modification of more complex carbamates.

Catalyst Design and Ligand Effects

The efficiency and selectivity of metal-catalyzed reactions are profoundly influenced by the design of the catalyst and its associated ligands. rsc.org The properties of the ligand, such as its steric bulk and electronic characteristics, can dictate the outcome of a catalytic cycle. researchgate.net

In palladium-catalyzed cross-coupling reactions, the development of new ligand classes has been critical to progress. researchgate.net For C-N bond formation, bulky biarylmonophosphine ligands have shown excellent reactivity, enabling the use of challenging substrates and facilitating reactions at low catalyst loadings. researchgate.net Similarly, N-heterocyclic carbene (NHC) ligands form robust complexes with palladium, exhibiting high stability and catalytic activity due to their strong σ-electron donating properties. vito.be The choice of ancillary or "throw-away" ligands on the palladium precatalyst can also have a significant impact on catalytic performance in reactions like the Buchwald-Hartwig amination. vito.be

In copper catalysis, the ligand also plays a defining role. Diamine ligands are effective in promoting C-N coupling reactions, while phenanthroline-based ligands have been shown to assist in oxidative C-O couplings and aerobic aminooxygenation reactions. nih.govacs.orgthieme-connect.com The design of novel tridentate phosphine-based ligands has enabled the development of copper photoredox catalysts capable of mediating previously challenging N-alkylation reactions under visible light. nih.gov These examples underscore that rational catalyst and ligand design is a key strategy for expanding the synthetic utility of metal-catalyzed transformations involving carbamates. rsc.org

Advanced Deprotection Methodologies for Benzyl Methoxymethyl Carbamate

Selective Cleavage of the N-Carbamate Moiety

The benzyloxycarbonyl (Cbz) group is a widely used amine-protecting group. organic-chemistry.org Its removal to reveal the N-methoxymethyl amine intermediate can be accomplished through several methods, primarily hydrogenolysis.

The most common and efficient method for cleaving the Cbz group is catalytic hydrogenolysis. fiveable.melibretexts.org This reaction involves treating the protected compound with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). commonorganicchemistry.com The process is clean, and the byproducts, toluene (B28343) and carbon dioxide, are easily removed.

The general reaction is as follows:

Reagents : H₂, Pd/C

Solvent : Methanol (B129727) (MeOH), Ethanol (EtOH), or Ethyl Acetate (B1210297) (EtOAc)

Conditions : Room temperature, atmospheric or slightly elevated pressure

This method is highly effective for cleaving benzyl (B1604629) carbamates and benzyl ethers. fiveable.meharvard.edu Research has shown that the efficiency of this process can be enhanced. For instance, the combined use of niobic acid-on-carbon (Nb₂O₅/C) with the traditional Pd/C catalyst has been found to facilitate the hydrogenative deprotection of N-Cbz groups. nih.gov In some cases, specific conditions can be employed to achieve selectivity; for example, hydrogenolysis with Pd/C can cleave a benzyl carbamate (B1207046) while leaving a benzyl ether intact. harvard.edu

Table 1: Conditions for Hydrogenolytic Deprotection of Cbz Group

| Catalyst | Reagents | Solvent | Key Features | Citations |

|---|---|---|---|---|

| Pd/C | H₂ | MeOH, EtOH, EtOAc | Standard, efficient method for Cbz cleavage. | fiveable.melibretexts.orgcommonorganicchemistry.com |

| Pd/C + Nb₂O₅/C | H₂ | Not specified | Facilitates and enhances the rate of deprotection. | nih.gov |

| Pd/C | H₂ | THF | Used for deprotection of Cbz on cyclic carbamates. | ucl.ac.be |

While hydrogenolysis is standard, it is not always suitable for substrates containing other reducible functional groups, such as alkenes or alkynes. In such cases, nucleophilic deprotection offers a milder alternative. organic-chemistry.org A recently developed protocol utilizes 2-mercaptoethanol (B42355) as a nucleophile in the presence of a base. organic-chemistry.orgorganic-chemistry.org

This method offers excellent functional group tolerance and is superior to standard hydrogenolysis for substrates with sensitive functionalities. organic-chemistry.org The reaction proceeds via a proposed SN2 mechanism. organic-chemistry.org Another nucleophilic agent reported for carbamate cleavage is tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in tetrahydrofuran (B95107) (THF). organic-chemistry.org

Table 2: Nucleophilic Deprotection of Cbz Group

| Reagent(s) | Base | Solvent | Temperature | Key Features | Citations |

|---|---|---|---|---|---|

| 2-Mercaptoethanol | K₃PO₄ | N,N-Dimethylacetamide (DMAc) | 75 °C | High functional group tolerance; suitable for sensitive substrates. | organic-chemistry.org |

| Tetrabutylammonium fluoride (TBAF) | - | Tetrahydrofuran (THF) | Not specified | Mild method for carbamate removal. | organic-chemistry.org |

The Cbz group is generally stable to many acidic and basic conditions, which is a cornerstone of its use in orthogonal strategies. fiveable.me However, cleavage can be achieved under specific, often harsh, acidic conditions, such as with hydrogen bromide (HBr) in acetic acid. fiveable.me

Deprotection under mild basic conditions is less common for acyclic Cbz groups. However, studies on related structures, such as Cbz-protected 2(3H)-benzothiazolones (cyclic carbamates), have shown that the Cbz group can be removed with mild bases, whereas it remains stable in acidic media. ucl.ac.be Furthermore, diethylenetriamine (B155796) has been reported as an effective reagent for the chemoselective cleavage of unactivated carbamates without the need for additional catalysts. organic-chemistry.org

Selective Cleavage of the Methoxymethyl Group

The methoxymethyl (MOM) group functions as a protecting group for the carbamate nitrogen. It is classified as an alkoxymethyl ether and is known for its stability under basic and reducing conditions. tcichemicals.com

The standard method for removing a MOM group is through acid-catalyzed hydrolysis. libretexts.orgtcichemicals.comthieme-connect.de It is generally labile in acidic conditions, which allows for its selective removal in the presence of acid-stable groups. ethz.chlibretexts.org The conditions can range from dilute aqueous acid to various Lewis acids.

More advanced and selective methods have been developed to avoid the use of strong acids. A notable example is the use of zinc bromide (ZnBr₂) in combination with a soft nucleophile like propanethiol (n-PrSH). This system allows for the rapid and efficient deprotection of MOM ethers in under ten minutes with high yield and selectivity, even in the presence of other protecting groups. researchgate.net Another non-acidic method involves varying the conditions of a hydrogenation reaction using Pearlman's catalyst (Pd(OH)₂/C), which has been shown to cleave MOM ethers. researchgate.net

Table 3: Conditions for Selective Cleavage of MOM Group

| Reagent(s) | Solvent | Key Features | Citations |

|---|---|---|---|

| Aqueous Acid (e.g., HCl) | Various | Standard method for MOM ether cleavage. | libretexts.orgtcichemicals.com |

| ZnBr₂ / n-PrSH | Not specified | Rapid, high-yield, and selective deprotection. | researchgate.net |

| Pd(OH)₂/C | Methanol | Alternative to acid hydrolysis, uses hydrogenation conditions. | researchgate.net |

| Dichlorodimethylsilane / TBAB | Dichloromethane (B109758) | Lewis acid condition for deprotecting MOM on 1,3-diols. | thieme-connect.de |

Strategies for Differential Deprotection in Multi-Protected Systems

The true synthetic power of Benzyl (methoxymethyl)carbamate is realized in complex molecules where orthogonal deprotection is required. The differential stability of the Cbz and MOM groups is the key to this strategy.

Cleaving Cbz, Retaining MOM : The Cbz group can be selectively cleaved by catalytic hydrogenolysis (H₂/Pd/C). fiveable.meethz.ch The MOM group, being an acetal (B89532), is completely stable to these reductive conditions. tcichemicals.com

Cleaving MOM, Retaining Cbz : The MOM group can be selectively cleaved under acidic conditions (e.g., aqueous HCl, or Lewis acids like ZnBr₂). libretexts.orgresearchgate.net The Cbz group is robust and remains intact under these conditions. fiveable.me

This orthogonality allows a synthetic chemist to unmask either the N-MOM amine or the N-Cbz amine at will, enabling further transformations at the desired position. This strategy is fundamental in fields like peptide synthesis and the creation of complex natural products, where precise control over reactive sites is paramount. organic-chemistry.orgfiveable.me The selection of a deprotection method must consider the stability of all other functional groups present in the molecule to avoid unwanted side reactions. organic-chemistry.org

Optimization for High Yield and Functional Group Tolerance

The removal of the methoxymethyl (MOM) protecting group from benzyl (methoxymethyl)carbamate is a crucial step in synthetic organic chemistry, necessitating methodologies that are both efficient and selective. The optimization of deprotection conditions is essential to maximize the yield of the desired benzyl carbamate while ensuring the preservation of other sensitive functional groups within the molecule. Modern synthetic strategies have increasingly focused on the development of mild and selective deprotection protocols to avoid the use of harsh conditions that can lead to unwanted side reactions or degradation of complex substrates.

A central concept in achieving this selectivity is the use of orthogonal protecting groups, which allows for the removal of one specific protecting group without affecting others in the same molecule. organic-chemistry.org This is accomplished by selecting deprotection reagents that are highly specific to the target group. This section explores the research findings aimed at achieving high yields and broad functional group tolerance during the deprotection of the MOM group from benzyl carbamate derivatives.

Historically, strong acids have been employed for the cleavage of MOM ethers; however, their application is limited with substrates that are sensitive to acid. researchgate.net A significant advancement has been the development of milder deprotection systems. One such effective method involves the use of toluenesulfinic acid, which acts as a scavenger for the formaldehyde (B43269) generated during the reaction, in combination with a mineral acid like hydrochloric acid. researchgate.net This method has proven to be highly effective for the deprotection of N-MOM protected carbamates, including those with a benzyl group, leading to high product yields.

For example, research has demonstrated that a benzyl carbamate (Cbz) derivative protected with a MOM group can be deprotected in a 92% yield using sodium p-toluenesulfinate and hydrochloric acid in acetonitrile (B52724). researchgate.net This result underscores the efficacy of carefully chosen reagent systems in achieving high-yield deprotection of the MOM group while maintaining the integrity of the benzyl carbamate structure.

Table 1: High-Yield Deprotection of a MOM-Protected Benzyl Carbamate Derivative

| Substrate | Reagents | Solvent | Yield (%) |

|---|---|---|---|

| N-(Methoxymethyl)benzyl carbamate derivative | p-MePhSO₂Na, HCl | MeCN | 92 |

In the synthesis of complex molecules that contain multiple protected functional groups, achieving selective deprotection is a critical challenge. The ability to remove the MOM group while leaving other acid-labile protecting groups, such as the tert-butyloxycarbonyl (Boc) group, intact is highly advantageous. Studies have shown that the selective deprotection of the MOM group in the presence of a Boc group is feasible, though it may necessitate careful optimization of the reaction conditions. researchgate.net

When the same deprotection conditions that provided a high yield for the Cbz-derivative were applied to a Boc-protected substrate, some cleavage of the tert-butyl carbamate was noted. researchgate.net However, the desired MOM-deprotected product was still obtained in a respectable 76% yield. researchgate.net This finding illustrates the fine balance required to achieve perfect orthogonality between protecting groups that have similar labilities.

The deprotection protocol for the MOM group has been shown to be compatible with a range of other functional groups. For instance, functionalities such as sulfonamides and acetamides are not affected by the mild acidic conditions used for MOM group removal. researchgate.net This wide-ranging tolerance enhances the utility of the MOM group as an orthogonal protecting group in the context of intricate, multi-step syntheses.

Table 2: Functional Group Tolerance in MOM-Carbamate Deprotection

| Substrate Protecting Group | Additional Functional Group | Deprotection Conditions | Yield of Deprotected Carbamate (%) | Notes |

|---|---|---|---|---|

| MOM | Boc | p-MePhSO₂Na, HCl, MeCN | 76 | Some loss of the Boc group was observed. researchgate.net |

| MOM | Acetamide (B32628) | p-MePhSO₂Na, HCl, MeCN | Not Reported | The acetamide group remains intact. researchgate.net |

| MOM | Sulfonamide | p-MePhSO₂Na, HCl, MeCN | Not Reported | The sulfonamide group remains intact. researchgate.net |

Future Research Directions and Untapped Potential

Exploration of Novel Synthetic Applications

While its role as a protecting group is well-established, preventing unwanted reactions at amine sites during multi-step syntheses, the future of Benzyl (B1604629) (methoxymethyl)carbamate lies in its application as a key intermediate for constructing complex molecular architectures. organic-chemistry.org Research is expanding its use from a temporary shield to a versatile building block.

Detailed research findings indicate that the carbamate (B1207046) moiety can be a linchpin in the synthesis of valuable heterocyclic compounds. For instance, the related N-benzyl-N-(methoxymethyl)-N-(trimethylsilyl)methylamine is a precursor for generating azomethine ylides. These ylides readily undergo [3+2] cycloaddition reactions with various alkenes and alkynes to create highly functionalized pyrrolidines, a common scaffold in many biologically active compounds. chemicalbook.comchemicalbook.com This points to a significant opportunity for Benzyl (methoxymethyl)carbamate derivatives in the synthesis of novel nitrogen-containing heterocycles. bham.ac.uk

| Synthetic Transformation | Reactant Type / Precursor | Resulting Molecular Scaffold | Potential Application Area |

|---|---|---|---|

| [3+2] Cycloaddition | Azomethine Ylide (from related precursors) | Polysubstituted Pyrrolidines | Medicinal Chemistry, Drug Development chemicalbook.comchemicalbook.com |

| Cascade Reaction / Intramolecular Cyclization | Benzyl Carbamate | 2-(Het)aryl-3-cyanobenzofurans | Materials Science, Pharmaceutical Intermediates acs.org |

| Nucleophilic Substitution | β-methoxymethyl enecarbamates | Substituted Indoles, Aromatics, and Enol Ethers | Fine Chemicals, Complex Molecule Synthesis nih.gov |

| Protecting Group for Bioactive Molecule Synthesis | Benzyl (methoxymethyl)carbamate | Pharmaceuticals, Natural Product Precursors | Drug Development, Total Synthesis clockss.org |

Mechanistic Elucidation of Underexplored Reactivity

A deeper understanding of the reaction mechanisms involving Benzyl (methoxymethyl)carbamate is crucial for harnessing its full synthetic potential. While the general mechanism of amine protection and deprotection is known, the intricacies of its reactivity in more complex transformations remain underexplored.

For example, the precise mechanism by which benzyl carbamate facilitates the cleavage of 2-(2-bromoaryl)-3-(methylthio)-3-(het)arylacrylonitriles to form key intermediates has been proposed but warrants further detailed investigation. acs.org Similarly, the reactive 1,3-dipolar species generated from related silylmethylamine precursors is central to its cycloaddition chemistry, and a thorough mechanistic study could allow for better control over stereoselectivity and reactivity with a wider range of dipolarophiles. chemicalbook.comchemicalbook.com

Drawing parallels from the extensively studied field of Directed ortho Metalation (DoM) of aryl O-carbamates offers a roadmap. nih.govacs.org In DoM, the carbamate group directs a strong base to deprotonate the adjacent ortho position, enabling regioselective functionalization. nih.govacs.org The mechanism involves complex interactions between the substrate, the organolithium base, and solvent molecules. nih.gov Applying similar rigorous mechanistic probes, including kinetic studies, isotopic labeling, and in-situ spectroscopy, to the reactions of Benzyl (methoxymethyl)carbamate could uncover new modes of reactivity and opportunities for catalytic control.

| Reaction Type | Known Mechanistic Aspect | Area for Future Elucidation |

|---|---|---|

| Amine Protection | Forms stable carbamate linkage at the amine site. | Kinetics and thermodynamics of formation/cleavage with novel substrates. |

| Heterocycle Formation | Proposed involvement in base-induced cleavage and subsequent cyclization. acs.org | Role of the carbamate in activating the substrate; nature of the key intermediates. |

| Cycloaddition Reactions | Generates a 1,3-dipolar azomethine ylide intermediate from related precursors. chemicalbook.comchemicalbook.com | Detailed structure of the ylide; factors controlling stereochemical outcomes. |

| Metal-Mediated Reactions | Aryl O-carbamates act as powerful Directed Metalation Groups (DMGs). nih.govacs.org | Potential for Benzyl (methoxymethyl)carbamate to act as a DMG or participate in novel metal-catalyzed cross-coupling reactions. |

Green Chemistry and Sustainable Synthesis of Carbamates

The principles of green chemistry—reducing waste, using renewable feedstocks, and improving energy efficiency—are increasingly shaping the future of chemical synthesis. dokumen.pub For carbamates, a major focus has been the replacement of highly toxic reagents like phosgene (B1210022) and its derivatives. nih.gov The use of carbon dioxide (CO2) as a nontoxic, renewable, and readily available C1 source for carbamate synthesis represents a significant advancement in this area. nih.govacs.org

Future research should focus on developing green and sustainable methods for the synthesis of Benzyl (methoxymethyl)carbamate itself. This could involve utilizing greener solvents, catalytic processes, and starting materials derived from renewable resources like benzyl alcohol and dimethyl carbonate. researchgate.net Another key aspect of green chemistry is atom economy. dokumen.pub The ideal of a "protective group-free" synthesis, while not always practical, pushes chemists to design more efficient reaction sequences. organic-chemistry.org Where protecting groups are necessary, developing catalytic methods for their introduction and removal, or integrating them into cascade reactions where they are consumed as part of the desired transformation, aligns with green chemistry goals.

Flow chemistry presents a promising technology for the sustainable synthesis and application of carbamates. acs.org Microreactor systems can offer superior control over reaction parameters, enhance safety, and facilitate rapid optimization, potentially outpacing rapid side reactions and improving yields of desired products. acs.org

| Green Chemistry Principle | Traditional Approach | Future Green Approach |

|---|---|---|

| Safer Reagents | Use of toxic phosgene or its derivatives for carbamate formation. nih.gov | Synthesis using CO2 as a C1 feedstock. nih.govacs.org |

| Atom Economy | Multi-step protection/deprotection sequences add to waste. organic-chemistry.org | One-pot transformations, cascade reactions, and protective group-free synthesis. organic-chemistry.orgacs.org |

| Energy Efficiency | Conventional heating, often for extended periods. dokumen.pub | Microwave-assisted synthesis, flow chemistry for better heat transfer. acs.orgdokumen.pub |

| Renewable Feedstocks | Petroleum-based starting materials. | Synthesis from biomass-derived platform chemicals like benzyl alcohol. researchgate.net |

Computational Chemistry and Predictive Modeling in Carbamate Transformations

Computational chemistry has become an indispensable tool in modern organic synthesis, providing deep mechanistic insights and predicting chemical reactivity. scirp.org For Benzyl (methoxymethyl)carbamate, computational modeling offers a powerful, non-invasive method to explore its untapped potential.

Density Functional Theory (DFT) calculations can be employed to model reaction pathways, calculate transition state energies, and rationalize observed stereochemical outcomes. whiterose.ac.uk For example, computational analysis has been used to support the proposed mechanism of CO2 fixation in related systems and to understand the radical-based mechanisms in complex amine synthesis. whiterose.ac.ukresearchgate.net Such models could be applied to the cycloaddition reactions involving derivatives of Benzyl (methoxymethyl)carbamate to predict the most effective dipolarophiles and optimize reaction conditions for desired regioselectivity and stereoselectivity. chemicalbook.com